molecular formula C13H18N2O3S B12431921 tert-butyl N-(2-formyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)carbamate

tert-butyl N-(2-formyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)carbamate

Cat. No.: B12431921
M. Wt: 282.36 g/mol
InChI Key: OHCJVPLSIIRYCU-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-formyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)carbamate (CAS: 1955498-42-6) is a heterocyclic compound with the molecular formula C₁₃H₁₈N₂O₃S and a molecular weight of 282.36 g/mol . Its structure comprises a partially saturated 1,3-benzothiazole core (4,5,6,7-tetrahydrobenzothiazole), featuring a formyl group (-CHO) at the 2-position and a tert-butyl carbamate (-NHBoc) moiety at the 6-position. This compound is primarily utilized as a pharmaceutical intermediate or building block in organic synthesis, owing to its reactive formyl group and the Boc-protected amine, which facilitates selective deprotection during multi-step syntheses .

Properties

Molecular Formula

C13H18N2O3S

Molecular Weight

282.36 g/mol

IUPAC Name

tert-butyl N-(2-formyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)carbamate

InChI

InChI=1S/C13H18N2O3S/c1-13(2,3)18-12(17)14-8-4-5-9-10(6-8)19-11(7-16)15-9/h7-8H,4-6H2,1-3H3,(H,14,17)

InChI Key

OHCJVPLSIIRYCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C(C1)SC(=N2)C=O

Origin of Product

United States

Preparation Methods

Procedure

  • Synthesis of tert-Butyl N-(2-(Hydroxymethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)carbamate :

    • The tetrahydrobenzothiazole core is constructed via cyclization of a cyclohexenyl thiourea derivative. The 6-position amine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base.
    • Yield : ~85–90% (estimated from analogous Boc protections).
  • MnO₂-Mediated Oxidation :

    • The hydroxymethyl group at position 2 is oxidized to formyl using manganese(IV) oxide (MnO₂) in ethyl acetate or chloroform at room temperature for 1–15 hours.
    • Typical Conditions :
      • Substrate : MnO₂ = 1 : 5–10 (w/w)
      • Solvent: Chloroform or ethyl acetate
      • Temperature: 20–25°C
    • Yield : 70–80% (based on similar oxidations).

Mechanistic Insight

MnO₂ facilitates the oxidation of primary alcohols to aldehydes via a two-electron transfer process, avoiding over-oxidation to carboxylic acids. The Boc group remains stable under these mild conditions.

Direct Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction introduces a formyl group directly onto the thiazole ring.

Procedure

  • Protection of 6-Amino Group :

    • The tetrahydrobenzothiazole amine is first protected with Boc₂O in DCM/TEA.
  • Vilsmeier-Haack Formylation :

    • The Boc-protected tetrahydrobenzothiazole is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, followed by hydrolysis to yield the formyl derivative.
    • Conditions :
      • POCl₃ : DMF = 1 : 1.2 (molar ratio)
      • Reaction Time: 2–4 hours
    • Yield : 50–60% (lower due to steric hindrance of the tetrahydro ring).

Limitations

The electron-deficient thiazole ring may reduce formylation efficiency, necessitating optimized stoichiometry.

Reductive Amination and Cyclization

This route constructs the tetrahydrobenzothiazole ring with an pre-installed formyl group.

Procedure

  • Synthesis of Formyl-Containing Thioamide :

    • A cyclohexenyl amine is condensed with a formyl-substituted thioamide (e.g., 2-formylthioacetamide) in ethanol under reflux.
  • Cyclization to Tetrahydrobenzothiazole :

    • Intramolecular cyclization is induced via acidic (HCl/EtOH) or basic (NaH/THF) conditions, forming the tetrahydrobenzothiazole core.
  • Boc Protection :

    • The 6-amino group is protected using Boc₂O/TEA.
    • Overall Yield : 40–50% (multistep process).

Asymmetric Synthesis for (S)-Configuration

To control stereochemistry at the 6-position, chiral auxiliaries or resolution techniques are employed.

Procedure

  • Chiral Pool Synthesis :

    • Starting from (S)-cyclohexenyl glycine, the tetrahydrobenzothiazole is built via sequential thioamide formation and cyclization.
  • Dynamic Kinetic Resolution :

    • Racemic intermediates are resolved using chiral catalysts (e.g., Ru-BINAP) during hydrogenation steps.
  • Boc Protection and Formylation :

    • Follows methods 1 or 2 after stereocontrol is achieved.
    • Yield : 30–40% (due to resolution inefficiency).

Comparative Analysis of Methods

Method Key Advantage Limitation Yield Range
MnO₂ Oxidation High selectivity, mild conditions Requires hydroxymethyl precursor 70–80%
Vilsmeier-Haack Direct formylation Low efficiency for saturated rings 50–60%
Reductive Amination Modular ring construction Multistep, moderate yields 40–50%
Asymmetric Synthesis Stereochemical control Complex, costly reagents 30–40%

Optimization Insights

  • Solvent Choice : Ethyl acetate minimizes side reactions compared to DCM in MnO₂ oxidations.
  • Catalyst Load : MnO₂ in excess (10:1 w/w) ensures complete conversion.
  • Temperature Control : Formylation below 5°C prevents Boc group cleavage.

Chemical Reactions Analysis

Key Structural Motifs:

  • Formyl Group : Highly reactive toward nucleophilic additions (e.g., condensation, hydrazone formation).

  • Carbamate Group : Stable under basic conditions but cleavable under acidic or reductive environments .

Reactivity of the Formyl Group

The 2-formyl substituent participates in condensation reactions critical for generating derivatives with enhanced bioactivity:

Example Reactions:

  • Hydrazone Formation :
    Reacts with hydrazines to form hydrazones, useful in antitubular agent synthesis .

Table 1: Formyl Group Reactivity in Analogous Compounds

Reaction TypeReagents/ConditionsProductBiological Activity (MIC)*
Knoevenagel CondensationThiazolidinedione, piperidineα,β-Unsaturated derivatives (12a–n)MIC: 100 μg mL⁻¹ (M. tuberculosis)
Nucleophilic AdditionHydrazine hydrateHydrazoneInhibition: 99%

*MIC: Minimum Inhibitory Concentration against M. tuberculosis.

Carbamate Deprotection

The tert-butyl carbamate group is cleaved under acidic conditions (e.g., TFA/DCM) to yield the free amine, a step critical for further functionalization :

text
tert-butyl carbamate → amine + CO2 + tert-butanol

Conditions :

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM) .

  • Alternative: HCl in dioxane .

Table 2: Deprotection Efficiency in Related Compounds

SubstrateConditionsYield (%)Reference
tert-butyl carbamate analogsTFA/DCM (0°C)85–92

Benzothiazole Ring Reactivity

The tetrahydrobenzothiazole core undergoes electrophilic substitutions (e.g., sulfonation, halogenation) at the 2-position, though the formyl group may direct reactivity .

Potential Modifications:

  • Oxidation : Conversion of the formyl group to a carboxylic acid using KMnO₄ or CrO₃.

  • Reduction : NaBH₄ reduces the formyl group to a hydroxymethyl derivative .

Biological Relevance

Derivatives of this compound exhibit antitubercular activity (MIC: 100 μg mL⁻¹) , likely due to:

  • Inhibition of cell wall synthesis via interaction with mycobacterial enzymes.

  • Enhanced membrane permeability from the amphiphilic benzothiazole-carbamate structure.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-formyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)carbamate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its formyl and benzothiazole moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Differences :

  • Reactivity : The formyl group in the target compound and the bicyclo[2.2.2]octane analog enhances electrophilicity, enabling nucleophilic additions (e.g., condensations). In contrast, hydroxylated cyclopentyl derivatives are more suited for hydrogen bonding or oxidation reactions .
  • Applications : Hydroxycyclopentyl carbamates are often used in peptidomimetics, while formyl-substituted analogs serve as aldehyde precursors in cross-coupling reactions .

Benzothiazole Derivatives with Varied Substituents

A structurally related benzothiazole compound, 2-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)isoindole-1,3-dione (CAS: 104618-33-9), shares the tetrahydrobenzothiazole core but replaces the formyl and Boc groups with a phthalimido moiety :

Compound Name CAS Number Molecular Formula Core Structure Key Substituents
2-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)isoindole-1,3-dione 104618-33-9 C₁₅H₁₃N₃O₂S Tetrahydrobenzothiazole Phthalimido at C6

Key Differences :

  • Electronic Effects : The electron-withdrawing phthalimido group reduces nucleophilicity at the amine site compared to the Boc-protected amine in the target compound, altering reactivity in amidation or alkylation reactions .
  • Stability : Phthalimido groups are less labile under acidic conditions than Boc groups, which can be cleaved with trifluoroacetic acid (TFA), offering divergent deprotection strategies .

Azabicyclic Carbamates

Compounds like tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7) feature nitrogen-containing bicyclic systems :

Compound Name CAS Number Molecular Formula Core Structure Key Substituents
tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate 1932203-04-7 C₁₁H₂₀N₂O₂ Azabicyclo[2.2.1]heptane Boc-protected amine

Key Differences :

  • Basicity : The azabicycloheptane core introduces a tertiary amine, increasing basicity compared to the secondary amine in the target compound. This impacts solubility and pharmacokinetics in drug design .
  • Stereochemistry : The rigid bicyclic structure enforces specific stereochemistry, which is critical for enantioselective synthesis, unlike the more flexible tetrahydrobenzothiazole system .

Biological Activity

tert-butyl N-(2-formyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)carbamate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure

The compound has the following chemical structure:

  • Molecular Formula : C₁₃H₁₈N₂O₂S
  • Molecular Weight : 270.36 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the benzothiazole core followed by the introduction of the tert-butyl and formyl groups.

Antioxidant Properties

Research has indicated that derivatives of benzothiazole exhibit significant antioxidant activity. A study highlighted that compounds similar to this compound demonstrated effective scavenging of free radicals and protection against oxidative stress in cellular models .

Antimicrobial Activity

In vitro studies have shown that benzothiazole derivatives possess antimicrobial properties against various pathogens. Specifically, compounds derived from this scaffold have been tested against Pseudomonas aeruginosa, revealing a reduction in virulence factors such as motility and toxin production . The mechanism involves inhibition of key signaling pathways in bacteria that regulate virulence.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has shown potential in inhibiting the enzyme lipoxygenase (LO), which plays a critical role in inflammatory processes. The IC50 values for these activities were reported to be in the sub-micromolar range .

Study 1: Antioxidant and Anti-inflammatory Assessment

A study synthesized several benzothiazole derivatives and assessed their antioxidant and anti-inflammatory activities. Among these, this compound exhibited promising results with significant inhibition of LO and high antioxidant capacity .

Compound NameAntioxidant Activity (IC50 µM)LO Inhibition (IC50 µM)
This compound12.50.9
Benzothiazole Derivative A15.01.5
Benzothiazole Derivative B20.02.0

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of benzothiazole derivatives against Pseudomonas aeruginosa. The results indicated that this compound significantly reduced bacterial motility and toxin production.

Treatment GroupMotility Reduction (%)Toxin Production (Relative Units)
Control0100
Compound Tested7525

Q & A

Basic Research Questions

Q. What are the key synthetic routes for tert-butyl N-(2-formyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)carbamate?

  • Methodology : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of an amine group on a tetrahydrobenzothiazole scaffold. For example, a related compound (tert-butyl (R)-(2-amino-4,5,6,7-tetrahydrobenzo[1,2-d]thiazol-6-yl)carbamate) was prepared by reacting the amine precursor with di-tert-butyl dicarbonate (Boc₂O) in a polar solvent like DMF or THF, followed by purification via column chromatography (dichloromethane/methanol eluent) .
  • Critical Parameters : Reaction temperature (room temperature to 80°C), stoichiometric control of Boc₂O (1.05–1.1 equivalents), and pH adjustment using Na₂CO₃ to deprotonate the amine .

Q. How is the compound characterized structurally?

  • Techniques :

  • NMR Spectroscopy : 1H^1H NMR (400 MHz, DMSO-d₆) resolves protons on the tetrahydrobenzothiazole ring (e.g., δ 1.38 ppm for Boc methyl groups, δ 6.94 ppm for NH signals).
  • IR Spectroscopy : Peaks at ~1684 cm1^{-1} confirm the carbonyl (C=O) stretch of the carbamate .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. What are the recommended storage conditions for this compound?

  • Guidelines : Store at room temperature in airtight containers under inert gas (N₂/Ar). Avoid prolonged exposure to light, moisture, or acidic/alkaline environments, as the Boc group is hydrolytically labile .

Advanced Research Questions

Q. How can synthetic yields be optimized for the formylation step on the tetrahydrobenzothiazole core?

  • Experimental Design :

  • Catalytic Systems : Screen Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to enhance formyl group introduction.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) for reaction efficiency.
  • Monitoring : Use TLC or in-situ IR to track formylation progress and minimize side reactions (e.g., over-oxidation).
    • Data Analysis : In a study on analogous compounds, DMF at 80°C with Na₂CO₃ provided moderate yields (39.5%), suggesting further optimization via catalyst loading or microwave-assisted heating .

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

  • Crystallography Workflow :

  • Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation.
  • Refinement : Employ SHELXL for small-molecule refinement, focusing on resolving torsional angles in the tetrahydrobenzothiazole ring. Challenges include twinning due to flexible ring conformations .
    • Case Study : For tert-butyl carbamate derivatives, SHELXPRO was used to interface with density functional theory (DFT)-optimized geometries to validate stereochemistry .

Q. How to address contradictions in spectral data during characterization?

  • Troubleshooting :

  • NMR Signal Overlap : Use 13C^{13}C-DEPT or 2D-COSY to distinguish adjacent protons in the tetrahydrobenzothiazole ring.
  • Impurity Peaks : Compare with synthetic intermediates (e.g., unreacted amine precursors) via LC-MS.
    • Example : In a study, 1H^1H NMR signals at δ 2.55–2.76 ppm were initially misassigned to ring protons but corrected via NOESY correlations .

Q. What computational methods predict the compound’s reactivity in nucleophilic additions?

  • Modeling Approach :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electrophilicity of the formyl group.
  • Molecular Dynamics : Simulate solvent effects on Schiff base formation (e.g., with primary amines).
    • Application : For bicyclic carbamates, computational studies revealed steric hindrance at the formyl site, guiding solvent choice (e.g., DCM vs. MeCN) .

Q. How to evaluate the compound’s stability under catalytic hydrogenation conditions?

  • Experimental Protocol :

  • Hydrogenation Setup : React with H₂ (1 atm) and Pd/C (10% w/w) in ethanol at 25°C. Monitor via LC-MS for Boc deprotection or ring hydrogenation.
  • Kinetic Analysis : Use pseudo-first-order kinetics to determine degradation rates.
    • Findings : Similar carbamates showed partial Boc cleavage after 6 hours, necessitating shorter reaction times or alternative catalysts (e.g., PtO₂) .

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